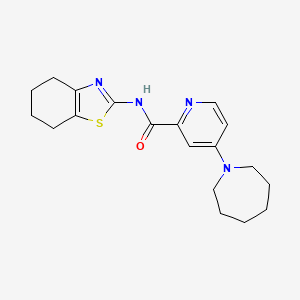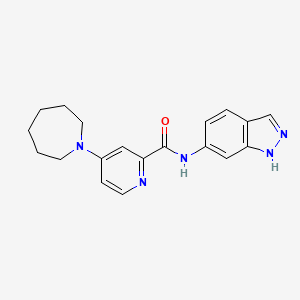![molecular formula C18H28N2O3S2 B6506281 4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane CAS No. 1421524-16-4](/img/structure/B6506281.png)
4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-Dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane, also known as DMTS, is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 155-159°C. DMTS is a sulfonamide derivative and is structurally similar to other compounds such as benzene sulfonamides, thioamides, and thiazoles. DMTS is used in a variety of scientific applications due to its ability to act as a catalyst for a variety of chemical reactions. It has also been used in the synthesis of a variety of compounds, such as heterocyclic compounds, peptides, and nucleosides.
科学研究应用
4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of compounds, including heterocyclic compounds, peptides, and nucleosides. It has also been used in the synthesis of a variety of pharmaceuticals, including antibiotics, antifungals, and antivirals. This compound has also been used in the synthesis of a variety of polymers, including polyurethanes, polyesters, and polyamides. This compound has also been used in the synthesis of a variety of materials, including ceramics and semiconductors.
作用机制
The mechanism of action of 4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is still not fully understood. However, it is believed to act as a catalyst for a variety of chemical reactions. This compound is believed to act by forming a complex with the reactants, which then facilitates the reaction. This complex is believed to be stabilized by the formation of hydrogen bonds between the sulfur atoms of the this compound and the reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have antimicrobial activity against a variety of bacteria and fungi. It has also been shown to have antifungal activity against a variety of fungi. In addition, this compound has been shown to have anti-inflammatory activity, as well as antioxidant activity.
实验室实验的优点和局限性
4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane has several advantages and limitations for laboratory experiments. One of the main advantages of this compound is its low cost and availability. It is also relatively easy to synthesize, and it can be used in a variety of reactions. However, the mechanism of action of this compound is still not fully understood, and it is not always easy to predict the outcome of a reaction. In addition, this compound can react with other compounds, which can lead to unwanted side reactions.
未来方向
There are a variety of future directions for research involving 4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane. One possible direction is to further investigate the mechanism of action of this compound. This could include studying the formation of hydrogen bonds between the sulfur atoms of the this compound and the reactants, as well as investigating the role of other factors such as pH and temperature on the reaction. Another possible direction is to investigate the synthesis of other compounds using this compound as a catalyst. Finally, further research could be done to investigate the potential therapeutic uses of this compound, such as its antimicrobial, antifungal, and anti-inflammatory activities.
合成方法
4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane can be synthesized from a variety of starting materials including 2,5-dimethylbenzenesulfonyl chloride, morpholine, and thiophene. The synthesis of this compound begins with the reaction of 2,5-dimethylbenzenesulfonyl chloride and morpholine to form an intermediate compound. This intermediate compound is then reacted with thiophene to form the final product, this compound. The reaction is typically performed in an inert solvent such as diethyl ether or tetrahydrofuran. The reaction is typically performed at room temperature, although temperatures up to 100°C can be used to accelerate the reaction.
属性
IUPAC Name |
4-[[4-(2,5-dimethylphenyl)sulfonyl-1,4-thiazepan-3-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S2/c1-15-4-5-16(2)18(12-15)25(21,22)20-6-3-11-24-14-17(20)13-19-7-9-23-10-8-19/h4-5,12,17H,3,6-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUCAWOMYAWHBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCSCC2CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-(1H-pyrrol-1-yl)pyridine-2-carboxamide](/img/structure/B6506198.png)


![4-phenylmethanesulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B6506224.png)
![{[4-(2-methoxybenzenesulfonyl)-1,4-thiazepan-3-yl]methyl}dimethylamine](/img/structure/B6506227.png)
![4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane](/img/structure/B6506237.png)
![4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane](/img/structure/B6506242.png)
![1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B6506260.png)
![4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506264.png)
![4-(5-chlorothiophene-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506267.png)
![3-[(morpholin-4-yl)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide](/img/structure/B6506275.png)
![4-(4-methoxybenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506280.png)
![3-[(morpholin-4-yl)methyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-thiazepane](/img/structure/B6506282.png)
![N-(2-ethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide](/img/structure/B6506283.png)